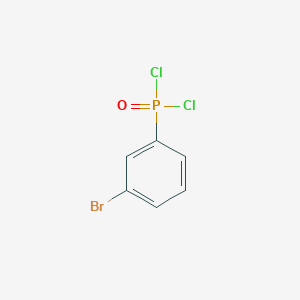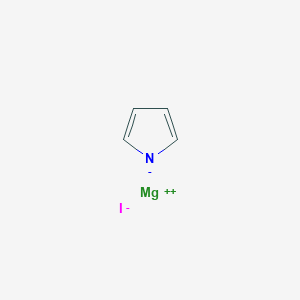
magnesium;pyrrol-1-ide;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;pyrrol-1-ide;iodide is a compound that combines magnesium, pyrrol-1-ide, and iodide ions Magnesium is a lightweight metal known for its high reactivity, while pyrrol-1-ide is a nitrogen-containing heterocycle, and iodide is a halide ion
准备方法
Synthetic Routes and Reaction Conditions
Magnesium;pyrrol-1-ide;iodide can be synthesized through several methods:
Direct Combination: Magnesium metal can react with pyrrol-1-ide and iodine in an anhydrous environment to form the compound.
Hydroiodic Acid Treatment: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide, which can then be combined with pyrrol-1-ide.
Industrial Production Methods
Industrial production of this compound often involves the direct combination method due to its simplicity and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity of the final product.
化学反应分析
Types of Reactions
Magnesium;pyrrol-1-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced under specific conditions to yield magnesium metal and hydrogen iodide.
Substitution: The iodide ion can be substituted with other halides or nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or air can oxidize the compound at elevated temperatures.
Reducing Agents: Hydrogen gas can reduce the compound under high pressure.
Nucleophiles: Halide salts or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and hydrogen iodide.
Substitution: Various substituted magnesium compounds depending on the nucleophile used.
科学研究应用
Magnesium;pyrrol-1-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing into its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of various materials, including polymers and advanced composites.
作用机制
The mechanism by which magnesium;pyrrol-1-ide;iodide exerts its effects involves several pathways:
Magnesium Ion Interaction: Magnesium ions play a crucial role in stabilizing the compound and facilitating its reactivity.
Pyrrol-1-ide Ring: The nitrogen-containing ring structure of pyrrol-1-ide allows for various chemical interactions, including hydrogen bonding and electron donation.
Iodide Ion: The iodide ion can participate in substitution reactions, making the compound versatile in chemical synthesis.
相似化合物的比较
Similar Compounds
Magnesium Chloride: Similar in structure but contains chloride ions instead of iodide.
Magnesium Bromide: Contains bromide ions and exhibits similar reactivity.
Magnesium Fluoride: Contains fluoride ions and is less reactive due to the strong bond between magnesium and fluoride.
Uniqueness
Magnesium;pyrrol-1-ide;iodide is unique due to the presence of the pyrrol-1-ide ring, which imparts distinct chemical properties and reactivity compared to other magnesium halides. This makes it particularly useful in specialized chemical syntheses and research applications .
属性
CAS 编号 |
66202-47-9 |
|---|---|
分子式 |
C4H4IMgN |
分子量 |
217.29 g/mol |
IUPAC 名称 |
magnesium;pyrrol-1-ide;iodide |
InChI |
InChI=1S/C4H4N.HI.Mg/c1-2-4-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
AODMIVIGEHBSNB-UHFFFAOYSA-M |
规范 SMILES |
C1=C[N-]C=C1.[Mg+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




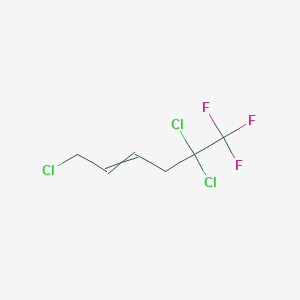
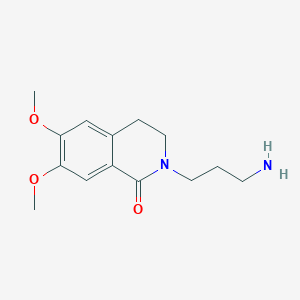
![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
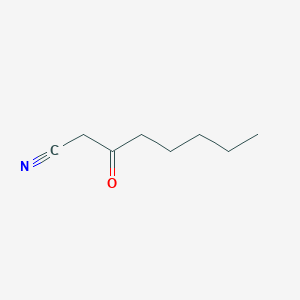

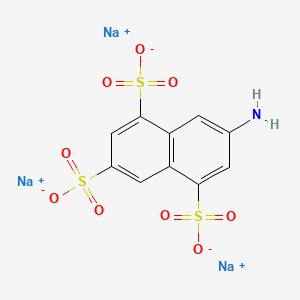
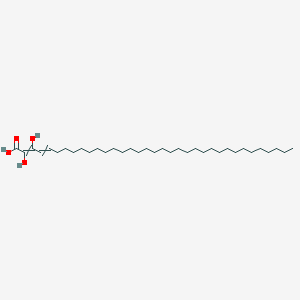
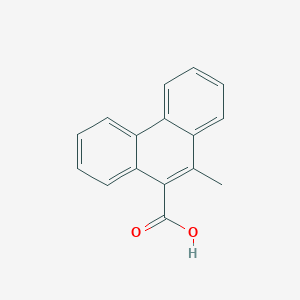
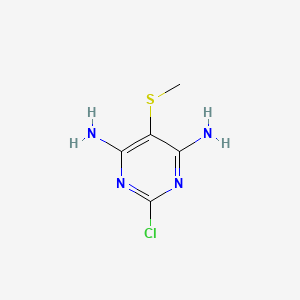
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
